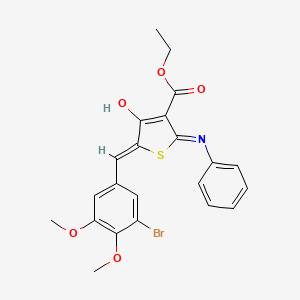![molecular formula C29H26N6O3S B11596250 N-{4-[(4-{4-methyl-3-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenyl}acetamide](/img/structure/B11596250.png)
N-{4-[(4-{4-methyl-3-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(4-METHYL-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a phthalazine core, a pyridine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-METHYL-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the phthalazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and phthalic anhydride.
Introduction of the pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the phthalazine core.
Sulfonamide formation: The sulfonamide group is introduced through reactions with sulfonyl chlorides and amines.
Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-METHYL-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-{[4-(4-METHYL-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-METHYL-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities but differs in the presence of a piperazine ring.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another similar compound with a piperidine ring instead of a phthalazine core.
Uniqueness
N-(4-{[4-(4-METHYL-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its phthalazine core and sulfonamide group are particularly noteworthy, as they contribute to its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C29H26N6O3S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-[4-[[4-[4-methyl-3-(pyridin-3-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C29H26N6O3S/c1-19-9-10-22(16-27(19)39(37,38)31-18-21-6-5-15-30-17-21)28-25-7-3-4-8-26(25)29(35-34-28)33-24-13-11-23(12-14-24)32-20(2)36/h3-17,31H,18H2,1-2H3,(H,32,36)(H,33,35) |
InChI Key |
IALHUMWPCWBMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11596180.png)
![(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596183.png)
![5'-Allyl 3'-ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11596187.png)

![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596193.png)
![2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11596213.png)
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596218.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B11596227.png)

![N-[3-(dimethylamino)propyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11596238.png)
![7-[(2-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B11596242.png)
![3-[2-[(Z)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B11596247.png)
![5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11596248.png)
